molecular formula C6H6N2O3S B14393937 3-Nitrosobenzenesulfonamide CAS No. 90109-75-4

3-Nitrosobenzenesulfonamide

Cat. No.: B14393937
CAS No.: 90109-75-4
M. Wt: 186.19 g/mol
InChI Key: SNRIZLHEXFUCQZ-UHFFFAOYSA-N
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Description

3-Nitrosobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The nitroso group in this compound adds unique chemical properties, making it a compound of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrosobenzenesulfonamide typically involves the nitrosation of benzenesulfonamide. One common method is the reaction of benzenesulfonamide with nitrous acid (HNO₂) under acidic conditions. The reaction can be represented as follows:

C6H5SO2NH2+HNO2C6H4(NO)SO2NH2+H2O\text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{HNO}_2 \rightarrow \text{C}_6\text{H}_4(\text{NO})\text{SO}_2\text{NH}_2 + \text{H}_2\text{O} C6​H5​SO2​NH2​+HNO2​→C6​H4​(NO)SO2​NH2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrosobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.

    Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.

Major Products Formed:

    Oxidation: Nitrobenzenesulfonamide.

    Reduction: Aminobenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

3-Nitrosobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitrosobenzenesulfonamide involves the interaction of the nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

    Benzenesulfonamide: Lacks the nitroso group and has different chemical properties.

    Nitrobenzenesulfonamide: Contains a nitro group instead of a nitroso group, leading to different reactivity.

    Aminobenzenesulfonamide: Contains an amino group instead of a nitroso group, resulting in different biological activities.

Uniqueness: 3-Nitrosobenzenesulfonamide is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

90109-75-4

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

3-nitrosobenzenesulfonamide

InChI

InChI=1S/C6H6N2O3S/c7-12(10,11)6-3-1-2-5(4-6)8-9/h1-4H,(H2,7,10,11)

InChI Key

SNRIZLHEXFUCQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)N=O

Origin of Product

United States

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